molecular formula C18H13N3O4S B2963969 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide CAS No. 391221-26-4

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide

Cat. No. B2963969
CAS RN: 391221-26-4
M. Wt: 367.38
InChI Key: DQTQQZRUVRQUNL-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are being studied extensively.

Scientific Research Applications

Anticonvulsant Properties

Studies have highlighted the anticonvulsive activity of derivatives of 1,3,4-thiadiazole, indicating that such compounds, including those similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide, could be promising in the development of new anticonvulsant drugs. One particular substance, synthesized by NUPh scientists, showed high anticonvulsive activity in a pentylentetrazole model of seizure, comparable to the classic drug Depakin. This research underscores the potential for derivatives of 1,3,4-thiadiazole in anticonvulsant therapy (Sych et al., 2018).

Anti-infectious Agents

Thiazolides, a novel class of anti-infectious agents effective against a range of pathogens, including intestinal protozoan parasites, bacteria, and viruses, are closely related to the queried compound's chemical family. The parent compound nitazoxanide and derivatives like the bromo-thiazolide RM4819 have been shown to induce cell death in colon carcinoma cell lines, suggesting a dual role in antimicrobial activity and potential cancer therapy (Brockmann et al., 2014).

Analytical Applications

The development of quality control methods for promising anticonvulsant substances, including spectroscopy and chromatography techniques, underscores the analytical applications of compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide. These methods facilitate the identification, impurity determination, and quantitative analysis of such compounds, critical for their standardization and potential medical application (Sych et al., 2018).

Antitumor Activity

Compounds structurally related to the queried chemical have shown potential in antitumor activity, particularly through the mechanism of DNA-DNA interstrand crosslinking. This activity suggests a promising avenue for the development of novel anticancer agents, leveraging the cytotoxic properties of such compounds to target cancer cells (Knox et al., 1991).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c1-11(22)16-15(12-6-3-2-4-7-12)19-18(26-16)20-17(23)13-8-5-9-14(10-13)21(24)25/h2-10H,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTQQZRUVRQUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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